Mevinphos

Insecticide potency Acetylcholinesterase inhibition Isomer-specific activity

cis-Mevinphos (CAS 298-01-1) is the mandatory isomer-specific analytical standard for laboratories requiring legally defensible residue quantification. Its cis-isomer exhibits approximately 100-fold greater acetylcholinesterase inhibition than the trans counterpart—a potency differential absent in substitutes like Bomyl, monocrotophos, or dicrotophos. Procure certified neat material or accredited solutions to ensure regulatory compliance with isomer-sum limits (e.g., 0.04 mg/kg in tobacco) and to eliminate confounding variables in neurotoxicity, environmental fate, and chromatographic method validation studies. Ideal for SFC-MS/MS and LC-MS/MS calibration.

Molecular Formula C7H13O6P
Molecular Weight 224.15 g/mol
CAS No. 298-01-1
Cat. No. B3423346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevinphos
CAS298-01-1
Molecular FormulaC7H13O6P
Molecular Weight224.15 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)OP(=O)(OC)OC
InChIInChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3
InChIKeyGEPDYQSQVLXLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mevinphos (CAS 298-01-1): Technical Procurement Overview of a High-Potency Organophosphate Acetylcholinesterase Inhibitor


Mevinphos, chemically designated as methyl 3-[(dimethoxyphosphinyl)oxy]-2-butenoate (CAS 298-01-1 for the cis-isomer; CAS 7786-34-7 for the technical mixture), is a dialkyl phosphate organophosphate insecticide and acaricide [1]. It functions as a potent inhibitor of acetylcholinesterase (AChE; EC 3.1.1.7), leading to the accumulation of acetylcholine at neural synapses [2]. The compound is characterized by the presence of two geometrical isomers: the cis (E)-isomer and the trans (Z)-isomer. Notably, the cis-isomer exhibits approximately 100-fold greater insecticidal potency than the trans-isomer [3]. Technical-grade material typically comprises a mixture with a minimum of 60% cis-isomer content [4]. Due to its high acute mammalian toxicity (EPA Toxicity Category I), its use is restricted or banned in many jurisdictions, and procurement is predominantly for analytical reference standards and specialized research applications [5].

Why In-Class Organophosphate Analogs Cannot Substitute for Mevinphos (CAS 298-01-1) in Critical Applications


Procuring a generic organophosphate insecticide such as monocrotophos, dicrotophos, or phosphamidon as a substitute for mevinphos is scientifically unjustifiable for specific research and analytical workflows due to profound differences in intrinsic isomer-specific potency, environmental degradation kinetics, and toxicological profiles. Mevinphos's activity is dominated by its cis-isomer, which is approximately 100 times more potent than its trans counterpart [1]. This stark isomer-dependent efficacy contrasts sharply with structurally similar compounds like Bomyl, where cis and trans isomers exhibit equipotent inhibition [2]. Furthermore, mevinphos demonstrates a unique age-dependent neurotoxicity, being up to fourfold more toxic to young rats compared to adults—a differential not mirrored in magnitude by monocrotophos, dicrotophos, or phosphamidon [3]. Consequently, using any alternative compound would introduce uncontrolled variability in potency, isomer-specific metabolic rates, and differential toxicological endpoints, thereby compromising the validity of analytical method development, environmental fate studies, and mode-of-action research.

Quantitative Differential Evidence: Mevinphos (CAS 298-01-1) vs. In-Class Comparators


Isomer-Specific Insecticidal Potency: cis-Mevinphos Exhibits 100-Fold Superior Activity Over trans-Mevinphos

The insecticidal activity of mevinphos is overwhelmingly driven by its cis (E)-isomer. The cis-isomer is approximately 100 times more potent as an acetylcholinesterase (AChE) inhibitor and as an insecticide compared to the trans (Z)-isomer. This differentiation is not observed in the structurally similar vinyl organophosphate Bomyl, where both isomers exhibit equivalent inhibitory potency [1]. This stark difference necessitates the use of isomerically defined material (e.g., cis-Mevinphos CAS 298-01-1) for any experiment where potency is a critical variable, as generic technical mixtures (which contain variable ratios of isomers) will yield inconsistent and unpredictable results.

Insecticide potency Acetylcholinesterase inhibition Isomer-specific activity Pesticide mode of action

Comparative Environmental Persistence: Mevinphos Degrades 216× Faster than Monocrotophos in Atmospheric Conditions

A computational study directly comparing the degradation of mevinphos and monocrotophos by hydroxyl (OH) radicals reveals a substantial difference in their atmospheric lifetimes. Mevinphos is estimated to have an atmospheric lifetime of 0.12 hours (432 seconds), whereas monocrotophos has a lifetime of 25.91 seconds [1]. This quantifies that mevinphos is approximately 16.7 times more persistent in the atmosphere than monocrotophos. In aquatic advanced oxidation processes (AOPs), the difference is even more pronounced: mevinphos has a lifetime of 1.41 × 10⁻² to 1.41 × 10⁻¹ seconds, while monocrotophos degrades much faster at 8.92 × 10⁻⁴ to 8.92 × 10⁻³ seconds, representing a difference of up to 216-fold in persistence [1].

Environmental fate Atmospheric degradation OH radical reaction kinetics Pesticide persistence

Age-Dependent Neurotoxicity: Mevinphos is up to Fourfold More Toxic to Young Rats Compared to Adults, Surpassing Analogs

Mevinphos exhibits a pronounced age-dependent toxicity profile that differentiates it from other organophosphates. It is up to fourfold more toxic to young rats compared to adult rats. This contrasts with monocrotophos, dicrotophos, and phosphamidon, which are also more toxic to young rats, but the magnitude of the difference is less than twofold [1]. This data indicates that mevinphos presents a significantly higher relative hazard to developing organisms compared to its closest structural and functional analogs.

Developmental neurotoxicity Age-dependent toxicity Organophosphate toxicology Risk assessment

Isomer-Specific Hydrolytic Stability: E-Mevinphos Degrades 2.5× Faster than Z-Mevinphos at pH 7

The environmental fate of mevinphos is further complicated by differential hydrolysis rates between its two isomers. Under neutral conditions (pH 7), the half-life of the E-isomer (alpha-mevinphos) is 15.2 days, while the Z-isomer is significantly more stable with a half-life of 39 days [1]. This represents a 2.5-fold difference in aqueous stability. This differential is pH-dependent; at pH 9, the half-lives are 3.9 and 9.6 days for E- and Z-isomers, respectively, and at pH 5, they are 41 and 54 days, respectively [1].

Hydrolysis kinetics Environmental chemistry Isomer stability Pesticide fate in water

Analytical Separation Feasibility: Defined Isomer Resolution Differentiates Mevinphos from Co-eluting OP Analogs

The separation and quantification of mevinphos stereoisomers in complex matrices is an analytical challenge that has been specifically addressed for mevinphos. A supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) method was developed and validated for the simultaneous determination of E- and Z-mevinphos in tobacco, achieving a limit of quantitation (LOQ) of 0.04 mg/kg for the sum of both isomers, as per regulatory residue limits [1]. This method overcomes significant matrix effects that would otherwise compromise accuracy. Furthermore, while many organophosphates may co-elute under standard reversed-phase HPLC conditions, methods for the separation of mevinphos have been established on specific columns like the Newcrom R1 [2]. The availability of pure cis- (CAS 298-01-1) and trans- (Z-) mevinphos reference standards is essential for implementing these validated methods.

Chromatographic separation Analytical standard Chiral resolution Supercritical fluid chromatography

Comparative Acute Mammalian Toxicity: Mevinphos Oral LD50 in Rats is up to 2.5× Lower (More Potent) than Monocrotophos

Mevinphos exhibits higher acute oral toxicity in rats compared to monocrotophos. Mevinphos has a reported oral LD50 range of 3–12 mg/kg in rats, with specific values of 3.7 mg/kg (female) and 6.1 mg/kg (male) [1][2]. In contrast, monocrotophos, a close structural analog, has a reported oral LD50 of 14–23 mg/kg in rats [3]. This difference, representing up to a 2.5-fold higher potency for mevinphos (calculated using the lowest mevinphos value of 3.7 mg/kg vs. a typical monocrotophos value of 14 mg/kg), underscores that mevinphos cannot be considered a direct toxicological substitute for monocrotophos in any study where precise dosage and toxicity are key variables.

Acute toxicity Mammalian toxicology LD50 comparison Organophosphate hazard

Validated Application Scenarios for cis-Mevinphos (CAS 298-01-1) and Mevinphos Technical Mixture (CAS 7786-34-7)


Analytical Reference Standard for Pesticide Residue Monitoring by SFC-MS/MS or LC-MS/MS

Procurement of certified reference material for cis-Mevinphos (CAS 298-01-1) and trans-Mevinphos is essential for laboratories conducting residue analysis in food and environmental matrices. As validated in studies for tobacco and groundwater, the use of isomerically pure standards enables the accurate quantification of mevinphos residues in compliance with regulatory limits, such as the 0.04 mg/kg limit for the sum of isomers in tobacco [1][2]. The high purity and defined isomer ratio of these standards are mandatory for calibrating SFC-MS/MS and LC-MS/MS instruments and for mitigating matrix effects, ensuring reliable and legally defensible data.

Mode of Action and Neurotoxicology Research: High-Potency AChE Inhibitor

cis-Mevinphos (CAS 298-01-1) is the definitive chemical tool for investigating acetylcholinesterase inhibition due to its 100-fold higher potency compared to the trans-isomer [1]. Research on necrotic cell death pathways, age-dependent neurotoxicity, and oxime reactivation kinetics relies on the use of the highly potent cis-isomer to ensure a robust and unambiguous biological response [2][3]. Using technical-grade mevinphos or a substitute like Bomyl would introduce confounding variables from the less active trans-isomer or from compounds with a different isomer-activity relationship, thereby invalidating conclusions about the mechanism of AChE inhibition and its downstream effects.

Environmental Fate and Transport Modeling: Benchmark for Rapid Dissipation

Mevinphos serves as a unique benchmark compound in environmental chemistry studies due to its rapid and quantifiably distinct degradation pathways. Its short soil half-life (<4 days) and specific isomer-dependent hydrolysis kinetics (e.g., half-lives of 15.2 days for E-isomer and 39 days for Z-isomer at pH 7) make it an ideal tracer for modeling the short-term fate of non-persistent organophosphates [1][2]. Furthermore, its specific reaction kinetics with OH radicals differentiate it from compounds like monocrotophos, making it necessary for calibrating predictive models of atmospheric and aquatic pesticide transport [3].

Quality Control and Method Development for Isomer Separation

The significant difference in activity and stability between the E- and Z-isomers of mevinphos makes it a prime candidate for developing and validating advanced chromatographic separation methods. Analytical chemists utilize pure cis-Mevinphos (CAS 298-01-1) and trans-Mevinphos standards to test column efficiency, optimize mobile phase conditions, and establish baseline resolution for chiral or isomeric separations [1]. Successful separation of mevinphos isomers on columns like the Newcrom R1 demonstrates a method's capability to handle challenging small-molecule isomers, a skill directly transferable to other research and industrial separation problems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mevinphos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.